7-Isocarapanaubine: A Technical Guide to its Natural Sources and Isolation
7-Isocarapanaubine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources and isolation methodologies for the oxindole alkaloid 7-Isocarapanaubine. While direct isolation protocols for 7-Isocarapanaubine are not extensively detailed in publicly available literature, this document outlines a comprehensive approach based on the established isolation of its isomer, Carapanaubine, and other related oxindole alkaloids from the same plant genera.
Natural Sources
7-Isocarapanaubine, a stereoisomer of Carapanaubine, is a complex indole alkaloid. While its direct isolation has not been extensively reported, its isomer, Carapanaubine, has been identified in plant species of the Apocynaceae family. These plants are rich in a diverse array of indole and oxindole alkaloids, making them the most probable natural sources of 7-Isocarapanaubine.
The primary plant sources known to produce Carapanaubine, and therefore likely to contain 7-Isocarapanaubine, include:
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Rauvolfia volkensii : The roots of this plant have been found to yield a variety of alkaloids, including those of the oxindole class.[1][2]
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Aspidosperma carapanauba : This species is a known source of Carapanaubine and other related alkaloids.[3]
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Aspidosperma pyrifolium : Various indole alkaloids have been successfully isolated from this species, suggesting it as a potential source.[4][5]
Quantitative Data
The yield of specific alkaloids from natural sources can vary significantly based on the plant's geographical location, age, and the extraction method employed. While specific yield data for 7-Isocarapanaubine is not available, the table below presents the reported yields of principal alkaloids from Rauvolfia volkensii to provide a general reference for expected alkaloid content.
| Alkaloid | Plant Source | Plant Part | Yield (%) | Reference |
| Ajmaline | Rauvolfia volkensii | Roots | 0.08 | [1] |
| Reserpiline | Rauvolfia volkensii | Roots | 0.15 | [1] |
| Reserpine | Rauvolfia volkensii | Roots | 0.0007 | [1] |
Experimental Protocols: Isolation of Oxindole Alkaloids
The following is a generalized protocol for the isolation of oxindole alkaloids, such as 7-Isocarapanaubine, from plant material. This protocol is a composite of established methods for alkaloid extraction from Rauvolfia and Aspidosperma species.
Plant Material Preparation
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Collection and Drying : Collect the desired plant parts (e.g., roots, stem bark).
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Grinding : Thoroughly dry the plant material in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder to increase the surface area for extraction.
Extraction
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Maceration : Macerate the powdered plant material in an organic solvent such as methanol or ethanol at room temperature for an extended period (typically 24-48 hours), with occasional agitation.
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Filtration and Concentration : Filter the mixture to separate the solvent from the plant debris. Repeat the maceration process with fresh solvent to ensure exhaustive extraction. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Acid-Base Partitioning
This crucial step separates the basic alkaloids from other neutral and acidic plant metabolites.
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Acidification : Dissolve the crude extract in a dilute acidic solution (e.g., 5% hydrochloric acid or acetic acid). This protonates the nitrogen atoms of the alkaloids, making them soluble in the aqueous acidic solution.
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Washing with Organic Solvent : Wash the acidic solution with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic impurities, which will preferentially dissolve in the organic layer. Discard the organic layer.
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Basification : Make the aqueous acidic solution basic by adding a base (e.g., ammonium hydroxide or sodium carbonate) until a pH of 9-10 is reached. This deprotonates the alkaloids, rendering them insoluble in the aqueous solution but soluble in organic solvents.
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Extraction of Alkaloids : Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane or chloroform). The alkaloids will move into the organic layer.
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Drying and Concentration : Combine the organic extracts, dry them over anhydrous sodium sulfate, and then concentrate under reduced pressure to yield the total alkaloid fraction.
Chromatographic Purification
The total alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds.
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Column Chromatography : Subject the total alkaloid fraction to column chromatography using a stationary phase such as silica gel or alumina. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).
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Thin-Layer Chromatography (TLC) : Monitor the fractions collected from the column using TLC to identify those containing compounds with similar retention factors (Rf values).
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Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, pool the fractions containing the target alkaloid and subject them to preparative HPLC. This technique offers high resolution and is capable of separating closely related isomers like 7-Isocarapanaubine and Carapanaubine.
Structure Elucidation
The structure of the isolated compound can be confirmed using a combination of spectroscopic techniques:
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Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
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Infrared (IR) Spectroscopy : To identify functional groups.
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Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the electronic transitions within the molecule.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation of 7-Isocarapanaubine from its natural source.
References
- 1. The alkaloids of Rauwolfia volkensii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioguided Isolation of Alkaloids and Pharmacological Effects of the Total Alkaloid Fraction from Aspidosperma pyrifolium Mart. (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
